Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
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Overview
Description
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a furan ring, a tetrahydrothiophene moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and tetrahydrothiophene intermediates, followed by their coupling with a diazepane derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The diazepane ring can be reduced to form piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and tetrahydrothiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diazepane ring can produce piperazine derivatives.
Scientific Research Applications
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The furan ring may interact with aromatic residues in proteins, while the diazepane ring can bind to receptor sites. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- (4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Uniqueness
Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is unique due to its combination of a furan ring, a tetrahydrothiophene moiety, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
furan-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEAWQYAJVFYAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=COC=C2)C3CCSC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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